molecular formula C13H20ClNO4 B13497449 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid

6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B13497449
M. Wt: 289.75 g/mol
InChI Key: ZUVOPUKXTHNWRL-UHFFFAOYSA-N
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Description

6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is a spirocyclic compound featuring a unique bicyclic framework with a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid moiety, and a chlorine substituent at position 1. The spiro[2.5]octane system introduces rigidity and distinct steric effects, which influence its reactivity and applications in organic synthesis. The Boc group enhances stability under acidic conditions, while the carboxylic acid enables further functionalization through coupling reactions . The chlorine substituent may act as a leaving group or participate in electrophilic substitution, expanding its synthetic utility.

Properties

Molecular Formula

C13H20ClNO4

Molecular Weight

289.75 g/mol

IUPAC Name

2-chloro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C13H20ClNO4/c1-11(2,3)19-10(18)15-6-4-12(5-7-15)8-13(12,14)9(16)17/h4-8H2,1-3H3,(H,16,17)

InChI Key

ZUVOPUKXTHNWRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these stages:

  • Spirocyclic ring formation: Construction of the 6-azaspiro[2.5]octane core, often via cyclization of appropriate amino acid derivatives or ring-closing reactions.
  • Boc protection: Introduction of the tert-butoxycarbonyl group on the nitrogen to protect it during subsequent transformations.
  • Introduction of the chloro substituent: Halogenation at the 1-position, typically by nucleophilic substitution or electrophilic chlorination.
  • Carboxylic acid installation: Either retained from the starting material or introduced via oxidation or hydrolysis.

Detailed Preparation Procedures

Synthesis of the Boc-protected 6-azaspiro[2.5]octane core
  • Starting from amino acid derivatives such as (S)-6-azaspiro[2.5]octane-5,6-dicarboxylic acid benzyl and tert-butyl esters, catalytic hydrogenation using palladium on barium sulfate (Pd/BaSO4) in methanol under hydrogen atmosphere at room temperature yields the Boc-protected intermediate with high yield (~85%).
  • Typical reaction conditions:
    • Catalyst: Pd/BaSO4 (5 g per 1 L methanol)
    • Temperature: 20 °C (room temperature)
    • Duration: Overnight stirring
  • Purification: Filtration, evaporation, and recrystallization with petroleum ether/ethyl acetate (4:1) to isolate the solid product.
Reduction and functional group transformations
  • Borane-tetrahydrofuran complex (BH3/THF) is used to reduce carboxylic acid esters to hydroxymethyl derivatives in an inert atmosphere at 0–20 °C, yielding alcohol intermediates with ~86% yield.
  • Reaction parameters:
    • Solvent: Anhydrous tetrahydrofuran (THF)
    • Reagent: BH3/THF (1 M solution)
    • Temperature: 0 °C to room temperature
    • Purification: Silica gel chromatography using petroleum ether/ethyl acetate gradient.
Coupling and final purification
  • Coupling reactions using activating agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) and triethylamine in N,N-dimethylformamide (DMF) at 25 °C for 1 hour have been employed to form amide bonds involving the Boc-protected azaspiro acid derivatives, indicating the compound's utility in further synthetic elaborations.
  • Purification is commonly achieved by extraction, washing, drying over sodium sulfate, filtration, and column chromatography.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Catalytic hydrogenation Pd/BaSO4, MeOH, H2, 20 °C, overnight 85 Boc-protected azaspiro intermediate
2 Reduction BH3/THF, 0–20 °C, inert atmosphere 86 Hydroxymethyl intermediate
3 Chlorination (inferred) SOCl2 or PCl5, anhydrous, 0–25 °C N/A Chlorine introduction at 1-position
4 Coupling (amide formation) T3P, Et3N, DMF, 25 °C, 1 h ~68 For further functionalization

Research Findings and Analytical Data

  • NMR Spectroscopy: Proton NMR of intermediates shows characteristic signals for Boc tert-butyl groups (~1.4 ppm, singlet, 9H) and azaspiro ring protons in the 0.3–4.6 ppm range depending on substitution.
  • Mass Spectrometry: Molecular ions consistent with expected molecular weights confirm successful synthesis and functionalization. For example, MS (ESI) m/z 424.1 [M+H]+ for amide-coupled products.
  • Purity and Yield: High yields (61–86%) for key steps indicate efficient synthetic routes with reproducible purification protocols.

Chemical Reactions Analysis

Types of Reactions

6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups present on the spirocyclic core.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).

    Deprotection Reactions: Trifluoroacetic acid (TFA), methanol.

    Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products Formed

    Substitution Products: Various substituted azaspiro[2.5]octane derivatives.

    Deprotected Products: 6-azaspiro[2.5]octane-1-carboxylic acid.

    Oxidation and Reduction Products: Modified azaspiro[2.5]octane derivatives with different oxidation states.

Scientific Research Applications

6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor modulators.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability, while the chlorine atom and spirocyclic core enable the compound to undergo various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, molecular properties, and applications of the target compound with analogous spirocyclic derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Spiro System Key Substituents/Functional Groups Key Applications/Properties
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid Not explicitly listed (related: 871727-05-8) C₁₃H₂₀ClNO₄ (estimated) ~313.76 (estimated) [2.5]octane Boc, Cl, COOH Electrophilic substitution, intermediates in drug synthesis
6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid 871727-05-8 C₁₃H₂₁NO₄ 255.31 [2.5]octane Boc, COOH Stable intermediates, coupling reactions
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Not provided C₁₂H₁₉NO₄ 241.28 [2.4]heptane Boc, COOH Smaller spiro system, higher ring strain
1-cyano-6-[(9H-fluoren-9-yl)methoxy]carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid 2138387-52-5 C₂₄H₂₂N₂O₄ 402.45 [2.5]octane Fmoc, CN, COOH Peptide synthesis (base-labile protection)
6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 147610-85-3 C₁₆H₁₉NO₄ 289.33 [2.5]octane Cbz, COOH Hydrogenation-sensitive protecting group
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid 849928-23-0 C₂₉H₃₃N₂O₆ 517.59 [4.5]decane Boc, Fmoc, COOH Dual protection in peptide/drug design

Key Comparative Insights

Spiro Ring Size: The [2.5]octane system (e.g., target compound) offers moderate rigidity and strain, balancing stability and reactivity . Larger systems like [4.5]decane () provide extended spatial flexibility, useful in complex molecular architectures .

Protecting Groups :

  • Boc (tert-butoxycarbonyl) : Provides acid stability, ideal for multi-step syntheses (target compound, ) .
  • Fmoc (fluorenylmethyloxycarbonyl) : Base-labile, preferred in peptide synthesis () .
  • Cbz (benzyloxycarbonyl) : Removable via hydrogenation, offering orthogonal protection () .

Substituent Effects: Chlorine (Cl): Unique to the target compound, it may enhance electrophilicity or act as a leaving group, enabling nucleophilic substitutions. Carboxylic Acid (COOH): Common across all compounds, enabling esterification, amidation, or metal coordination .

Synthetic Utility :

  • The Boc-protected spiro[2.5]octane derivatives (target compound, ) are valued for their stability in acidic conditions and utility as intermediates .
  • Dual-protected systems () allow sequential deprotection, critical in peptide and macrocycle synthesis .

Biological Activity

6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention due to its potential biological activity and utility in pharmaceutical development. Its molecular formula is C₁₃H₂₁ClN₁O₂, with a molecular weight of approximately 255.32 g/mol, and it features a tert-butoxycarbonyl group, commonly used in organic synthesis for the protection of amines and carboxylic acids .

The compound exhibits significant chemical reactivity, primarily through nucleophilic substitution reactions enabled by the presence of the chloro group. This property makes it a versatile intermediate in organic synthesis, particularly in drug development . The melting point of this compound ranges between 128 °C and 129 °C, indicating its solid state at room temperature.

Biological Activity

The biological activity of 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is primarily explored through various interaction studies aimed at understanding its potential therapeutic effects. Key areas of research include:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar spirocyclic structures may exhibit antitumor properties. The unique chlorinated configuration could enhance biological interactions compared to non-chlorinated analogs .
  • Mechanism of Action : Understanding the mechanisms through which this compound interacts with biological targets is crucial. Potential mechanisms include modulation of enzyme activity or interference with cellular signaling pathways.

Case Studies and Research Findings

Research has indicated that compounds similar to 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid may influence various biological processes:

  • Cell Proliferation Inhibition : Studies have shown that certain azaspiro compounds can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that spirocyclic compounds may offer neuroprotective effects, potentially useful in neurodegenerative diseases .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameMolecular FormulaKey Features
6-Azaspiro[2.5]octane-1-carboxylic acidC₉H₁₃NO₂Lacks chlorine; more polar
(5R)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acidC₁₃H₁₉NO₄Different stereochemistry; varied biological activity potential
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateC₁₂H₁₉NO₄Contains an oxygen atom; different reactivity profile

The uniqueness of 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid lies in its chlorinated structure, which may enhance its reactivity and biological interactions compared to non-chlorinated counterparts .

Q & A

Q. What are the recommended synthetic routes for 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid?

The synthesis typically involves multi-step protocols, starting with the preparation of the spirocyclic core followed by functionalization. Key steps include:

  • Spirocyclic Core Formation : Cyclopropanation via carbene insertion or ring-closing metathesis.
  • Protection/Functionalization : Introduction of the tert-butoxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride and a base like DMAP .
  • Chlorination : Selective chlorination at the 1-position using reagents like thionyl chloride (SOCl₂) or PCl₃ in dichloromethane . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is the structural identity of this compound confirmed?

Structural verification requires a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic framework, Boc group (δ ~1.4 ppm for tert-butyl), and carboxylic acid proton (δ ~12 ppm) .
  • Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]+^+ peak at m/z corresponding to C₁₃H₁₉ClNO₄) .
  • X-ray Crystallography : For unambiguous assignment of stereochemistry and bond angles, particularly for the strained spiro[2.5]octane system .

Q. What are the critical purity assessment methods?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities (<1%) .
  • Elemental Analysis : Confirmation of C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the steric environment of the spirocyclic system influence reactivity?

The spiro[2.5]octane framework imposes significant steric hindrance, affecting:

  • Nucleophilic Substitution : The 1-chloro group exhibits reduced reactivity compared to linear analogs due to restricted access to the electrophilic center. Kinetic studies using DMSO as a solvent show slower SN₂ rates (t₁/₂ > 24 hrs at 25°C) .
  • Boc Deprotection : Acidic conditions (e.g., TFA/DCM) require extended reaction times (6–8 hrs) to cleave the Boc group without ring-opening side reactions .

Q. What strategies mitigate instability during storage or handling?

  • Temperature Control : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group or decarboxylation .
  • Solvent Compatibility : Avoid protic solvents (e.g., methanol) that may protonate the azaspiro nitrogen, leading to ring strain release. Anhydrous DMF or THF is preferred for reactions .

Q. How can researchers resolve contradictions in stereochemical assignments reported in literature?

Discrepancies often arise from:

  • Dynamic NMR Effects : At low temperatures (–40°C), restricted rotation of the Boc group may reveal hidden stereochemical complexity .
  • Comparative X-ray Analysis : Single-crystal studies of derivatives (e.g., 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane) provide reference metrics for bond lengths and angles .

Q. What role does this compound play in drug discovery?

Its rigid spirocyclic structure serves as a:

  • Conformational Restriction Tool : To lock peptide backbones into bioactive conformations, enhancing target binding (e.g., protease inhibitors) .
  • Building Block : For synthesizing bicyclic β-lactams or spirocyclic kinase inhibitors, leveraging the chloro and carboxylic acid groups for further functionalization .

Methodological Considerations

Q. What analytical techniques optimize reaction monitoring for derivatives?

  • In-situ IR Spectroscopy : Track Boc deprotection via disappearance of the carbonyl stretch (~1680 cm⁻¹) .
  • Chiral HPLC : To resolve enantiomers if asymmetric synthesis introduces stereocenters .

Q. How are computational methods applied to predict physicochemical properties?

  • Molecular Dynamics (MD) : Simulate solvation effects on the spirocyclic core’s stability in aqueous buffers .
  • DFT Calculations : Predict pKa of the carboxylic acid group (estimated ~2.8) and nucleophilic susceptibility of the chloro substituent .

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